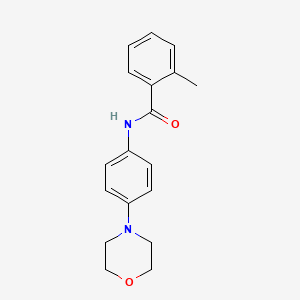

2-methyl-N-(4-morpholinophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methyl-N-(4-morpholinophenyl)benzamide is a chemical compound with the molecular formula C18H20N2O2 . It is used in scientific research and finds applications in various fields like medicinal chemistry and drug development.

Synthesis Analysis

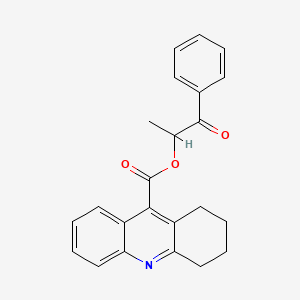

The synthesis of benzamides, including this compound, can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the reaction of ortho-toluylchloride and 2-amino-4-picoline .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction . The molecule is non-planar with the benzene and pyridine rings being inclined to one another .Scientific Research Applications

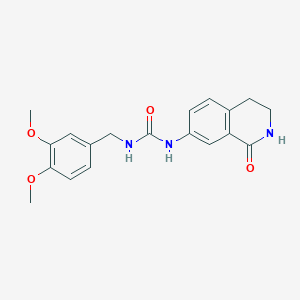

Anticonvulsant Activity

A series of novel enaminones, synthesized from cyclic beta-dicarbonyl precursors condensed with morpholine and other amines, showed potent anticonvulsant activity with a remarkable lack of neurotoxicity. The compounds were tested in various anticonvulsant models, demonstrating protection against seizures with a high protective index, indicating their potential application in the treatment of epilepsy and related neurological disorders (Edafiogho et al., 1992).

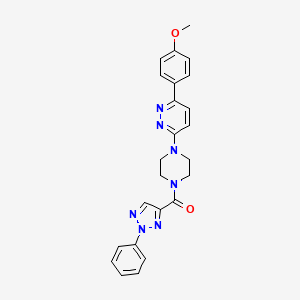

Antagonistic Role Against Neoplastic Development

A novel series of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives were synthesized and evaluated for anti-proliferative activity against various types of neoplastic cells. Compounds with specific substituents showed significant anti-mitogenic activity and the ability to inhibit cancer progression through cell cycle arrest and apoptosis, highlighting their potential in cancer therapy (Al‐Ghorbani et al., 2017).

Photoinitiators for Ultraviolet-Curable Coatings

Copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties, including morpholine derivatives, were synthesized and characterized as photoinitiators for UV-curable pigmented coatings. These copolymeric systems displayed synergistic effects of activity and were discussed in terms of structural requirements and photochemical mechanistic aspects, indicating their utility in advanced material applications (Angiolini et al., 1997).

Gastroprokinetic Activity

A series of 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide derivatives were synthesized and examined for gastroprokinetic activity. Although the activity was generally reduced compared to 2-morpholinyl benzamides with a 2-alkoxy group, several compounds showed potent activity, comparable to the standard agent metoclopramide, suggesting their potential use in gastrointestinal disorders (Kato et al., 1995).

Corrosion Inhibition

N-[(4-chlorophenyl)(morpholin-4-yl)methyl]benzamide demonstrated significant inhibitory effects on mild steel corrosion in sulphuric acid medium, with inhibition efficiency greater than 90% at 0.01 M concentration. The study suggested the spontaneous adsorption of the molecule on the mild steel surface, providing a protective film against acid attack and highlighting its potential as a corrosion inhibitor (Anwar Sathiq M & Jamal Abdul Nasser A, 2021).

Mechanism of Action

Target of Action

The primary target of 2-methyl-N-(4-morpholinophenyl)benzamide is protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound exerts its action by inhibiting protein kinases . The compound’s interaction with its targets leads to the suppression of these enzymes, thereby controlling cellular processes such as growth and metabolism .

Biochemical Pathways

The inhibition of protein kinases affects various biochemical pathways. These pathways are crucial for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The compound’s action on these pathways can lead to significant changes in cellular functions.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the control of cell growth and metabolism. By inhibiting protein kinases, the compound can potentially regulate cell growth, differentiation, and migration .

Properties

IUPAC Name |

2-methyl-N-(4-morpholin-4-ylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-14-4-2-3-5-17(14)18(21)19-15-6-8-16(9-7-15)20-10-12-22-13-11-20/h2-9H,10-13H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZVIJFRWFWMSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate](/img/structure/B2357731.png)

![4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol](/img/structure/B2357734.png)

![3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-methoxybenzoic acid](/img/structure/B2357750.png)